Fmoc-Thr(Allyl)-OH
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine: is a derivative of L-threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group for the amino function in peptide synthesis, while the O-allyl group protects the hydroxyl function of threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using an allyl group. This can be achieved by reacting L-threonine with allyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is then protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is done by reacting the O-allyl-L-threonine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and O-allyl groups.
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
O-Allyl Deprotection: Palladium catalysts in the presence of morpholine.
Major Products:
Deprotected L-threonine: After removal of the protecting groups, the major product is L-threonine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in the synthesis of peptides. The protecting groups allow for the stepwise addition of amino acids to build peptides.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering.
Drug Development: It is used in the synthesis of peptide-based drugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Mechanism of Action
Mechanism:
Protection and Deprotection: The compound exerts its effects through the protection and deprotection of functional groups in amino acids. The Fmoc group protects the amino group, while the O-allyl group protects the hydroxyl group of threonine.
Molecular Targets: The primary targets are the amino and hydroxyl groups of amino acids, which are protected during peptide synthesis.
Comparison with Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine
Uniqueness:
- Hydroxyl Group Protection: The presence of the O-allyl group for hydroxyl protection is a unique feature of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, making it particularly useful in the synthesis of peptides containing threonine.
Properties
Molecular Formula |
C22H23NO5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25) |
InChI Key |
WZNQPIBLGCKYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Origin of Product |
United States |
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